Cas no 1568044-52-9 ((2S)-2-(3-chloro-4-fluorophenyl)oxirane)

(2S)-2-(3-クロロ-4-フルオロフェニル)オキシランは、光学活性なエポキシド化合物であり、医薬品中間体や有機合成における重要なビルディングブロックとして利用される。キラル中心を有するため、立体選択的な反応に適しており、高純度で合成可能な点が特徴である。3-クロロ-4-フルオロフェニル基の電子効果により、求核試薬との開環反応が制御しやすく、多様な誘導体合成への応用が可能。特に抗生物質や抗炎症剤などの活性医薬成分(API)合成において、立体構造の精密制御が要求される場面で有用性が高い。安定性に優れ、保管条件も常温で管理可能なため、工業的利用の利便性が認められる。

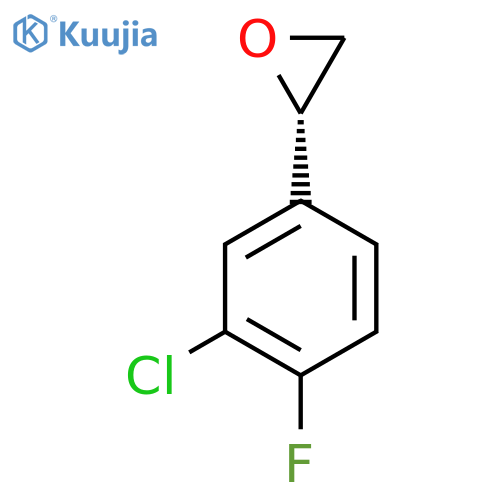

1568044-52-9 structure

商品名:(2S)-2-(3-chloro-4-fluorophenyl)oxirane

(2S)-2-(3-chloro-4-fluorophenyl)oxirane 化学的及び物理的性質

名前と識別子

-

- (2S)-2-(3-chloro-4-fluorophenyl)oxirane

- EN300-1968084

- 1568044-52-9

- AKOS021450479

-

- インチ: 1S/C8H6ClFO/c9-6-3-5(8-4-11-8)1-2-7(6)10/h1-3,8H,4H2/t8-/m1/s1

- InChIKey: VUAQOERANOXMJB-MRVPVSSYSA-N

- ほほえんだ: ClC1=C(C=CC(=C1)[C@H]1CO1)F

計算された属性

- せいみつぶんしりょう: 172.0091207g/mol

- どういたいしつりょう: 172.0091207g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 153

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 12.5Ų

- 疎水性パラメータ計算基準値(XlogP): 2.1

(2S)-2-(3-chloro-4-fluorophenyl)oxirane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1968084-2.5g |

(2S)-2-(3-chloro-4-fluorophenyl)oxirane |

1568044-52-9 | 2.5g |

$1370.0 | 2023-09-16 | ||

| Enamine | EN300-1968084-5.0g |

(2S)-2-(3-chloro-4-fluorophenyl)oxirane |

1568044-52-9 | 5g |

$4475.0 | 2023-06-02 | ||

| Enamine | EN300-1968084-10.0g |

(2S)-2-(3-chloro-4-fluorophenyl)oxirane |

1568044-52-9 | 10g |

$6635.0 | 2023-06-02 | ||

| Enamine | EN300-1968084-10g |

(2S)-2-(3-chloro-4-fluorophenyl)oxirane |

1568044-52-9 | 10g |

$3007.0 | 2023-09-16 | ||

| Enamine | EN300-1968084-0.25g |

(2S)-2-(3-chloro-4-fluorophenyl)oxirane |

1568044-52-9 | 0.25g |

$642.0 | 2023-09-16 | ||

| Enamine | EN300-1968084-1.0g |

(2S)-2-(3-chloro-4-fluorophenyl)oxirane |

1568044-52-9 | 1g |

$1543.0 | 2023-06-02 | ||

| Enamine | EN300-1968084-0.5g |

(2S)-2-(3-chloro-4-fluorophenyl)oxirane |

1568044-52-9 | 0.5g |

$671.0 | 2023-09-16 | ||

| Enamine | EN300-1968084-0.1g |

(2S)-2-(3-chloro-4-fluorophenyl)oxirane |

1568044-52-9 | 0.1g |

$615.0 | 2023-09-16 | ||

| Enamine | EN300-1968084-5g |

(2S)-2-(3-chloro-4-fluorophenyl)oxirane |

1568044-52-9 | 5g |

$2028.0 | 2023-09-16 | ||

| Enamine | EN300-1968084-0.05g |

(2S)-2-(3-chloro-4-fluorophenyl)oxirane |

1568044-52-9 | 0.05g |

$587.0 | 2023-09-16 |

(2S)-2-(3-chloro-4-fluorophenyl)oxirane 関連文献

-

Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941

-

Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159

-

Fei Song,Zhaoshuang Li,Puyou Jia,Meng Zhang,Caiying Bo,Guodong Feng,Lihong Hu,Yonghong Zhou J. Mater. Chem. A, 2019,7, 13400-13410

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

1568044-52-9 ((2S)-2-(3-chloro-4-fluorophenyl)oxirane) 関連製品

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

推奨される供給者

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量